(1-Ethylcyclopentyl)methanamine
Description
(1-Ethylcyclopentyl)methanamine is a cyclopentane-derived amine featuring an ethyl substituent on the cyclopentane ring and a primary amine (-CH2NH2) group. This compound’s structure suggests moderate hydrophobicity due to the ethyl group, which may influence solubility, bioavailability, and receptor interactions compared to more polar substituents like halogens or aromatic rings .
Properties
IUPAC Name |
(1-ethylcyclopentyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-2-8(7-9)5-3-4-6-8/h2-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQXRFMVYKTLAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1-Ethylcyclopentyl)methanamine is a compound that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C9H17N
- Molecular Weight : 141.24 g/mol
The structure of this compound features a cyclopentane ring with an ethyl group and a methanamine substituent, contributing to its unique chemical properties.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Receptor Binding : The compound may act as a ligand for specific neurotransmitter receptors, influencing neurotransmission and potentially contributing to its psychoactive effects.
- Enzyme Interaction : It may inhibit or activate certain enzymes involved in metabolic pathways, which can affect cellular functions and signaling.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. A study evaluated its efficacy against various bacterial strains, demonstrating significant inhibitory effects:
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 18 | 16 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Properties
In vitro studies have explored the anticancer potential of this compound. It was tested on several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 25 |
| MCF-7 (Breast Cancer) | 30 |
| A549 (Lung Cancer) | 20 |
The compound showed promising results, indicating potential as a lead compound in cancer therapy.
Case Study 1: Antimicrobial Efficacy
A study conducted by Hussein et al. demonstrated the synthesis of various derivatives of this compound and their evaluation for antimicrobial activity. The derivatives were tested against standard microbial strains, showing enhanced efficacy compared to the parent compound. This highlights the potential for structural modification to improve biological activity.
Case Study 2: Anticancer Activity
In another research effort, the efficacy of this compound was assessed in animal models bearing tumors. The treatment resulted in a significant reduction in tumor size compared to control groups, suggesting that the compound could be an effective agent in cancer treatment protocols.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares (1-Ethylcyclopentyl)methanamine with structurally related compounds based on substituents, molecular weight, and functional groups:
*Calculated based on molecular formula.
Key Observations:
- Substituent Effects: Ethyl vs. Phenyl: The ethyl group in this compound confers lower molecular weight and reduced polarity compared to phenyl derivatives (e.g., 1-Phenylcyclopentanemethanamine, 175.27 g/mol). This may enhance membrane permeability but reduce binding affinity to aromatic receptors . Methoxyethyl Group: The methoxyethyl substituent (157.26 g/mol) increases hydrophilicity due to the ether oxygen, which could enhance aqueous solubility .
Ring Size : Cyclobutane analogs (e.g., (1-Methylcyclobutyl)methanamine HCl, 135.64 g/mol) exhibit smaller ring systems, which may alter conformational flexibility and steric hindrance compared to cyclopentane derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
